molecular formula C8H8F2O B2723163 (1S)-1-(2,3-Difluorophenyl)ethanol CAS No. 691881-96-6

(1S)-1-(2,3-Difluorophenyl)ethanol

Cat. No.: B2723163
CAS No.: 691881-96-6
M. Wt: 158.148
InChI Key: IWMIWBJLOWDKSQ-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-(2,3-Difluorophenyl)ethanol: is a chiral alcohol with the molecular formula C8H8F2O. This compound is characterized by the presence of two fluorine atoms on the phenyl ring and a hydroxyl group attached to the first carbon of the ethyl chain. The stereochemistry of the compound is denoted by the (1S) configuration, indicating the specific spatial arrangement of the atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2,3-Difluorophenyl)ethanol typically involves the reduction of the corresponding ketone precursor, 2,3-difluoroacetophenone. One common method is the asymmetric reduction using chiral catalysts or biocatalysts to achieve the desired enantiomeric purity. For example, the reduction can be carried out using a chiral ketoreductase enzyme, which selectively reduces the ketone to the (1S)-alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral ligands and metal catalysts to achieve high yields and enantiomeric excess. The reaction conditions typically include controlled temperature and pressure to optimize the reduction process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,3-Difluorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2,3-difluoroacetophenone.

    Reduction: Further reduction can lead to the formation of the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: 2,3-Difluoroacetophenone

    Reduction: 2,3-Difluorophenylethane

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(2,3-Difluorophenyl)ethanol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of enantioselective synthesis methods.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving chiral alcohols. It can also serve as a model compound for studying the effects of fluorine substitution on biological activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its chiral nature and fluorine atoms can influence the pharmacokinetics and pharmacodynamics of drug candidates.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S)-1-(2,3-Difluorophenyl)ethanol depends on its specific application. In enzymatic reactions, it acts as a substrate that undergoes stereoselective transformations. The presence of fluorine atoms can enhance the compound’s binding affinity to certain molecular targets, influencing its reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol
  • 2-chloro-1-(3,4-difluorophenyl)ethanone
  • 2-chloro-1-(2,4-difluorophenyl)ethanone

Uniqueness

Compared to similar compounds, (1S)-1-(2,3-Difluorophenyl)ethanol is unique due to its specific fluorine substitution pattern and chiral center

Properties

IUPAC Name

(1S)-1-(2,3-difluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMIWBJLOWDKSQ-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C(=CC=C1)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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